N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVISBVJDBTJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359361 | |
| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741271-91-0 | |
| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route via Reduction of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide
The most documented and reliable synthetic method for N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves the reduction of the corresponding nitro precursor, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide.
- Starting Material: N-(4-chloro-2-nitrophenyl)-2-methylpropanamide
- Reagents: Hydrazine hydrate (N2H4·H2O)
- Catalyst: Raney Nickel (RaNi)
- Solvent: Typically ethanol or a suitable organic solvent
- Reaction Conditions: The reaction is carried out under reflux conditions with hydrazine hydrate in the presence of Raney Nickel catalyst.
- Yield: Approximately 75% yield reported
- Reference: Molchanov et al., Chemistry of Natural Compounds, 1983
$$
\text{N-(4-chloro-2-nitrophenyl)-2-methylpropanamide} \xrightarrow[\text{RaNi}]{\text{Hydrazine hydrate}} \text{this compound}
$$
This method is favored due to its relatively high yield and straightforward reduction of the nitro group to the amino group while preserving the chloro substituent.
Alternative Synthetic Approaches
While the reduction of the nitro precursor is the primary method, other synthetic strategies can be considered based on general amide synthesis principles:
Amide Formation via Acylation:
- Reacting 4-amino-2-chlorophenyl amine with 2-methylpropanoyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.
- This method requires careful control to avoid side reactions such as over-acylation or substitution on the aromatic ring.
- Purification is typically achieved by recrystallization or chromatographic techniques.
-
- Using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce the nitro group of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide to the amino group.
- This method is an alternative to hydrazine hydrate reduction and can offer cleaner reaction profiles.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reducing Agent | Hydrazine hydrate | Commonly used for nitro group reduction |
| Catalyst | Raney Nickel (RaNi) | Effective for selective reduction |
| Temperature | Reflux temperature (~78°C for ethanol) | Ensures complete reduction |
| Solvent | Ethanol or similar polar solvent | Facilitates dissolution and reaction |
| Reaction Time | Several hours (typically 3-6 hours) | Monitored by TLC or HPLC |
| Yield | ~75% | High yield with proper conditions |
Purification Techniques
- Recrystallization: Commonly used from solvents such as ethanol or ethyl acetate to obtain pure crystalline product.
- Column Chromatography: Employed when higher purity is required, using silica gel and appropriate eluents (e.g., mixtures of chloroform and methanol).
- Filtration and Washing: Removal of catalyst residues (Raney Nickel) by filtration and washing with solvent.
Research Findings and Analytical Data
- Spectroscopic Confirmation: The product is typically confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
- Purity Assessment: HPLC or GC methods are used to assess purity, with typical purity >95% after purification.
- Physical Properties: The compound is a solid with moderate solubility in organic solvents and water.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of nitro precursor | N-(4-chloro-2-nitrophenyl)-2-methylpropanamide | Hydrazine hydrate, Raney Nickel | Reflux in ethanol, several hours | 75 | Most common, selective reduction |
| Catalytic hydrogenation | N-(4-chloro-2-nitrophenyl)-2-methylpropanamide | Pd/C, H2 gas | Room temp to mild heating | Variable | Cleaner reaction, alternative |
| Direct acylation | 4-amino-2-chlorophenyl amine + 2-methylpropanoyl chloride | Base (e.g., triethylamine) | Controlled temperature | Moderate | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is N-(4-nitro-2-chlorophenyl)-2-methylpropanamide.
Reduction: The major product is N-(4-amino-2-chlorophenyl)-2-methylpropanamine.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield N-(4-methoxy-2-chlorophenyl)-2-methylpropanamide.
Scientific Research Applications
N-(4-amino-2-chlorophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-amino-2-chlorophenyl)-2-methylpropanamide with structurally or functionally related amides, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Position and Electronic Effects: The 4-amino-2-chloro substitution in the target compound creates a meta-directing Cl and para-directing NH₂, influencing electrophilic substitution reactivity. In contrast, 3-chlorophenethyl derivatives (e.g., ) lack amino groups, reducing hydrogen-bonding capacity.
- Brominated analogs (e.g., ) exhibit greater lipophilicity but may face toxicity hurdles.
- Biological Activity : The hydroxybenzamide analog shows potent antiviral activity, attributed to the hydroxyl group’s hydrogen-bonding capacity. The absence of this group in the target compound may limit its antiviral efficacy but could improve membrane permeability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s NH₂ group enables hydrogen bonding, akin to 3-chloro-N-(4-methoxyphenyl)propanamide, which forms C–H···O interactions in its crystal lattice . However, methoxy groups (as in ) enhance solubility compared to chloro substituents.
- Salt Forms : The hydrochloride salt of the target compound likely improves aqueous solubility relative to its free base, similar to how sulfamoyl groups in enhance hydrophilicity.
- Steric Effects : The 2-methylpropanamide chain may reduce conformational flexibility compared to unbranched analogs (e.g., ), affecting binding to biological targets.
Biological Activity
N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Contributes to its reactivity and potential interactions with biological targets.
- Chlorophenyl Group : Provides hydrophobic interactions that can enhance binding affinity to certain enzymes or receptors.
- Methylpropanamide Moiety : Influences the compound's solubility and stability.
This compound primarily acts through:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is crucial in reducing inflammation and slowing cancer cell proliferation.
- Receptor Modulation : It may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibition:
- It has shown promise in inhibiting specific enzymes linked to cancer progression, potentially leading to reduced tumor growth rates.
- Research indicates that it can modulate enzyme activity by interacting with active sites, which affects downstream signaling pathways associated with cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted its anticancer potential:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and leukemia cells (K562) with IC50 values indicating significant potency .
- The compound's efficacy was compared to established anticancer agents, showing competitive results in terms of growth inhibition across multiple cell lines .
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Zhang et al. (2023) | HEPG2 | 1.18 ± 0.14 | Most potent among tested compounds |
| Arafa et al. (2023) | K562 | 0.2757 | Nearly double potency compared to erlotinib |
| El-Din et al. (2023) | MDA-MB-435 | 6.82 | Significant growth inhibition observed |
These findings suggest that this compound can be a valuable candidate for further development in cancer therapeutics.
Applications in Scientific Research
Beyond its biological activity, this compound serves as an important intermediate in synthetic organic chemistry:
- It is used in the synthesis of more complex organic molecules, enhancing the development of novel pharmaceuticals.
- The compound's ability to act as a ligand for various molecular targets makes it a subject of interest for drug discovery efforts aimed at treating various diseases.
Q & A
Q. What are the optimal synthetic routes for N-(4-amino-2-chlorophenyl)-2-methylpropanamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling 4-amino-2-chloroaniline with 2-methylpropanoyl chloride under anhydrous conditions. Key parameters to optimize include solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine or pyridine improve yield by neutralizing HCl byproducts. Reaction progress can be monitored via TLC (silica gel, UV visualization) or HPLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR should confirm the presence of the aromatic protons (δ 6.8–7.2 ppm), amide NH (δ 8.1–8.5 ppm), and methyl groups (δ 1.2–1.5 ppm for CH).
- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion ([M+H] at m/z 226.07 for CHClNO).
Cross-validation with X-ray crystallography (as demonstrated for analogous compounds in ) resolves ambiguities in stereoelectronic effects .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting common therapeutic pathways:
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. What computational strategies can predict and rationalize the reaction mechanisms of this compound in complex organic syntheses?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for amide bond formation or substituent reactions (e.g., chlorination at the 2-position).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar vs. aprotic solvents).
- Retrosynthetic Analysis : Tools like Synthia or ASKCOS propose feasible pathways, validated by experimental yields. Integrate with ICReDD’s quantum chemical reaction path searches to prioritize synthetic routes .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Confirm antimicrobial activity via both agar diffusion and live/dead staining (fluorescence microscopy).
- Dose-Response Curves : Use 8–10 concentration points to assess reproducibility and Hill slopes.
- Metabolomic Profiling : LC-MS/MS can identify off-target effects (e.g., mitochondrial toxicity) that explain discrepancies.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare datasets. Report effect sizes and confidence intervals .
Q. What advanced techniques elucidate the compound’s interactions with biological targets at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase) to resolve binding modes.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K).
- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra of labeled proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
